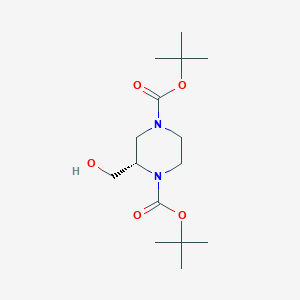

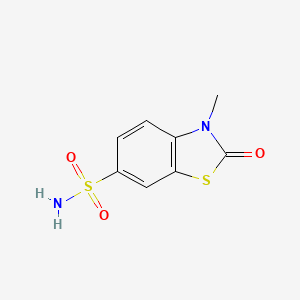

![molecular formula C15H14ClN5O B2695731 1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795490-10-6](/img/structure/B2695731.png)

1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in various biological systems and many drugs contain these moieties at their cores .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrimidine core, with the 4-chlorobenzyl and urea groups attached at specific positions. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyrimidine core could potentially undergo various reactions, especially at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, Ethanone, 1- (2-methylpyrazolo [1,5-a]pyrimidin-6-yl)-, has a predicted density of 1.28±0.1 g/cm3 and a predicted pKa of 0.00±0.30 .科学的研究の応用

Enzyme Inhibition and Treatment of Diseases

4-Hydroxypyrazolo (3,4-d) pyrimidine (HPP) is identified as a potent inhibitor of the enzyme xanthine oxidase. It has been used in treating leukemia and is noted for its ability to lower the concentration of uric acid in serum and urine, leading to its application in gout treatment (Hall, Holloway, & Scott, 1964).

Synthesis of Bioactive Heterocycles

The compound is utilized as a building block in the synthesis of various heterocycles, including pyrimidinone, oxazinone, and iminopyrimidine. These synthesized products have demonstrated potent antimicrobial properties (El-ziaty, Bassioni, Hassan, & Derbala, 2018).

Role in Cancer Research

7-Aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors are significant in cancer research. They have been found to effectively inhibit a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, showing potential in targeted cancer therapies (Frey et al., 2008).

Supramolecular Chemistry

The use of ureidopyrimidones in supramolecular chemistry, especially in the formation of strong dimerizations via hydrogen bonding, is significant. This property makes it a valuable component in the development of supramolecular assemblies (Beijer et al., 1998).

Cognitive Impairment Treatment

Compounds synthesized from pyrazolo[3,4-d]pyrimidinones, such as ITI-214, have shown promising results in the treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. Their potent inhibitory action on phosphodiesterase 1 (PDE1) is a key factor in their therapeutic potential (Li et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEHJRKSKCWXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

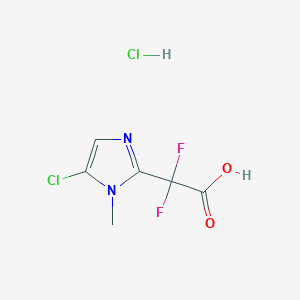

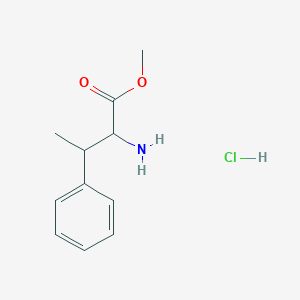

![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)

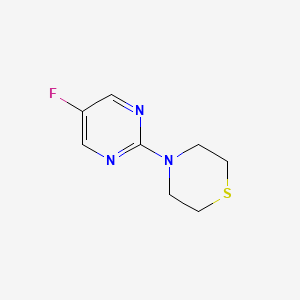

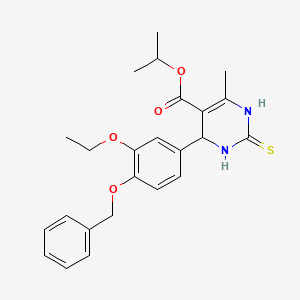

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)

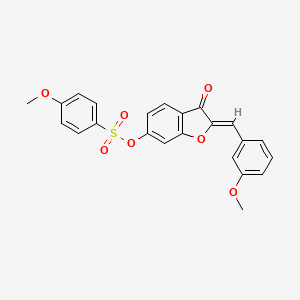

![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)

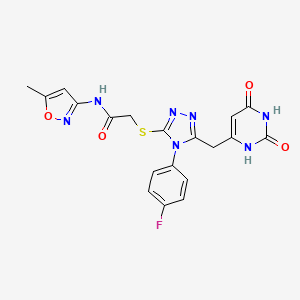

![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)